molecular formula C13H18N2O4 B2657902 5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 2567498-76-2

5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2657902
CAS No.: 2567498-76-2
M. Wt: 266.297
InChI Key: KVIPONYHKZUQFA-UHFFFAOYSA-N
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Description

5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of itaconic acid with primary amines. The reaction is carried out by heating the reactants, either in the presence of a solvent like isopropanol (i-PrOH) or without a solvent, and often with a catalytic amount of acetic acid (AcOH). The reaction conditions can vary, but typical temperatures range from 170°C to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a piperidine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-11(16)14-5-3-10(4-6-14)15-8-9(13(18)19)7-12(15)17/h2,9-10H,1,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIPONYHKZUQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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